trans-Diamminetetrachloroplatinum

Cancer Pharmacology Stereochemical Selectivity Platinum(IV) Prodrugs

trans-Diamminetetrachloroplatinum (transplatin) is the stereochemically distinct, biologically inactive trans isomer of cisplatin. It serves as the definitive negative control for anticancer screening, exhibiting consistently null antitumor activity. Cellular uptake bypasses CTR1 entirely, enabling dissection of transporter-specific resistance mechanisms. Exclusive formation of interstrand cross-links makes it essential for DNA repair enzymology. Its non-nephrotoxic profile is ideal for renal toxicology controls. Procure to validate stereospecific activity and eliminate nonspecific platinum artifacts.

Molecular Formula Cl4H6N2Pt
Molecular Weight 371.0 g/mol
CAS No. 16893-06-4
Cat. No. B092921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Diamminetetrachloroplatinum
CAS16893-06-4
Molecular FormulaCl4H6N2Pt
Molecular Weight371.0 g/mol
Structural Identifiers
SMILESN.N.Cl[Pt](Cl)(Cl)Cl
InChIInChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-4
InChIKeyRBHOYUZKIANPPG-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-Diamminetetrachloroplatinum (CAS 16893-06-4) — Structural and Reactivity Profile for Platinum-Based Research


Trans-Diamminetetrachloroplatinum (CAS 16893-06-4), also designated trans-[PtCl₄(NH₃)₂] or transplatin, is a platinum(IV) coordination complex possessing an octahedral geometry in which two ammine and four chloride ligands occupy trans positions [1]. The compound serves as the prototypical trans-configured stereoisomer of the clinically established platinum(II) agent cisplatin, and its distinct ligand arrangement engenders profoundly different DNA binding preferences, cellular transport mechanisms, and toxicological profiles [2]. These divergent properties render the trans isomer invaluable as a negative control, a mechanistic probe, and a scaffold for designing novel trans-platinum drug candidates that circumvent cisplatin resistance pathways [3].

Why Trans-Diamminetetrachloroplatinum Cannot Be Substituted by Cis-Configured or Other Platinum Complexes


Generic substitution among platinum coordination compounds is invalid because stereochemistry dictates every aspect of biological activity. Trans-Diamminetetrachloroplatinum and its cis isomer, despite identical empirical formulas, exhibit diametrically opposed therapeutic utility: the cis forms possess antitumor activity, whereas the trans isomers are consistently inactive across multiple model systems [1]. This functional divergence stems from fundamental differences in DNA adduct architecture — trans-platinum complexes generate predominantly interstrand cross-links and monofunctional adducts, in contrast to the intrastrand cross-links characteristic of cisplatin [2]. Furthermore, transplatin employs a cellular uptake mechanism entirely independent of the high-affinity copper transporter CTR1, which mediates cisplatin influx, meaning that expression changes in CTR1 confer cisplatin resistance without affecting transplatin accumulation [3]. Consequently, any attempt to interchange these compounds would yield scientifically meaningless data and potentially flawed experimental conclusions.

Quantitative Evidence for Trans-Diamminetetrachloroplatinum Differentiation Against Cis-Configured Comparators


Antitumor Activity Binary Classification: Cis-Active vs. Trans-Inactive in CHO Cells

A direct comparative study in Chinese hamster ovary (CHO) cells examined four diamminechloroplatinum compounds (both II and IV oxidation states, cis and trans configurations). The two cis-compounds [cis-diamminedichloroplatinum(II) and cis-diamminetetrachloroplatinum(IV)] possessed antitumor activity, whereas the two trans-stereoisomers [trans-diamminedichloroplatinum(II) and trans-diamminetetrachloroplatinum(IV)] were completely inactive [1]. When normalized to equal platinum-DNA binding levels, the cis compounds demonstrated markedly higher cytotoxicity, strong mutagenicity (forward mutations at the HGPRT locus), and elevated sister chromatid exchange induction. In contrast, trans-diamminetetrachloroplatinum(IV), while capable of forming DNA interstrand cross-links, produced adducts that were repaired more rapidly than those of its cis counterpart [1].

Cancer Pharmacology Stereochemical Selectivity Platinum(IV) Prodrugs

Cytotoxicity in HeLa Cells: Trans Isomer Significantly Less Cytotoxic than Cis Isomer on Dose Basis

Measurement of colony-forming ability in HeLa cells following exposure to cis and trans Pt(IV)diammine tetrachloride demonstrated that the cis isomer was much more toxic than the trans on a dose basis [1]. Despite this pronounced difference in cytotoxicity, the relative abilities of the two stereoisomers to form DNA interstrand cross-links — both in isolated DNA and within cellular chromatin — were insufficient to explain the observed differential toxicity [1]. This finding underscores that stereochemistry governs downstream cellular responses to platinum-DNA lesions beyond the initial cross-linking event, and reinforces the utility of trans-diamminetetrachloroplatinum as a stereochemical probe for dissecting platinum cytotoxicity mechanisms.

Cytotoxicity Platinum(IV) Compounds DNA Cross-Linking

Nephrotoxicity Profile: Transplatin Does Not Elevate Serum Creatinine, Unlike Cisplatin

A comparative in vivo study in guinea pigs evaluated the nephrotoxic effects of cisplatin (cis-DDP) and its trans isomer transplatin (trans-DDP). Blood urea nitrogen (BUN) and serum creatinine levels — standard clinical biomarkers of renal impairment — were not elevated after administration of transplatin, whereas cisplatin induced pronounced nephrotoxicity [1]. Parallel in vitro investigations using primary cultures of rabbit renal proximal tubule (RPT) cells and the renal epithelial OK cell line further demonstrated that transplatin (tDDP) was unable to significantly inhibit biochemical and functional parameters at concentrations below cytotoxic thresholds [2]. This stark contrast in renal toxicity between stereoisomers highlights the critical influence of molecular geometry on organ-specific adverse effects.

Nephrotoxicity Platinum Drug Safety Renal Toxicology

Cellular Uptake Mechanism: CTR1-Independent Influx Distinguishes Transplatin from Cisplatin

The high-affinity copper transporter CTR1 mediates the cellular uptake of cisplatin and other platinum-based drugs. In an isogenic cell model, genetic loss of CTR1 decreased the initial binding of cisplatin to cells and reduced drug influx measured over the first 5 minutes of exposure by 81% [1]. Strikingly, loss of CTR1 had no effect on the influx of transplatin [1]. This finding demonstrates that transplatin enters cells via an alternative, CTR1-independent route, a fundamental mechanistic distinction with direct implications for platinum drug resistance. Because reduced CTR1 expression is a documented mechanism of cisplatin resistance, transplatin's transport independence offers a strategic advantage for overcoming this resistance pathway and serves as a key differentiator for researchers investigating platinum uptake mechanisms.

Drug Transport Copper Transporter CTR1 Platinum Resistance

DNA Adduct Architecture: Transplatin Forms Predominantly Interstrand Cross-Links, Not Intrastrand Cross-Links

The DNA binding modes of cisplatin and transplatin are fundamentally distinct. Transplatin-DNA adducts consist primarily of interstrand cross-links (approximately 12% of total adducts in linear DNA) formed preferentially between guanine and complementary cytosine residues, while a substantial fraction (approximately 50%) of adducts remains monofunctional [1]. Critically, transplatin does not form intrastrand cross-links, which are the signature lesions produced by cisplatin and the primary drivers of its cytotoxic activity [2]. This stereochemically dictated difference in adduct architecture explains the divergent biological outcomes observed between the two isomers and reinforces why trans-diamminetetrachloroplatinum is an indispensable tool for dissecting the relationship between DNA adduct structure and cellular response.

DNA Damage Platinum-DNA Adducts Cross-Link Chemistry

Mutational Specificity: Transplatin Induces Distinct Base Substitution Spectrum in E. coli

The mutational specificity of DNA cross-linking agents was examined in Escherichia coli lacZ reversion assays. Transplatin induced a unique base substitution pattern that included A·T → G·C transitions in addition to the G·C → A·T transitions and G·C → T·A transversions observed with cisplatin [1]. This distinct mutational signature reflects the different DNA adduct geometries formed by the trans stereoisomer and provides a genetic fingerprint for transplatin exposure. The availability of a well-defined mutational spectrum for trans-diamminetetrachloroplatinum enables researchers to distinguish its genotoxic effects from those of other platinum agents and to investigate the repair pathways that process trans-platinum DNA lesions.

Mutagenesis DNA Cross-Linking Agents Bacterial Genetics

Optimal Research Applications for Trans-Diamminetetrachloroplatinum Based on Quantitative Differentiation Evidence


Stereochemical Negative Control in Platinum Anticancer Drug Discovery

Given its definitively established inactivity in antitumor assays [1] and its much lower cytotoxicity compared to its cis isomer in HeLa cells [2], trans-diamminetetrachloroplatinum serves as an indispensable negative control. Researchers screening novel platinum complexes for anticancer potential can use this compound to validate that observed cytotoxicity is stereospecific and not attributable to nonspecific platinum-mediated effects.

Mechanistic Probe for Platinum-Induced Nephrotoxicity Studies

Because transplatin does not elevate serum creatinine or blood urea nitrogen levels, in stark contrast to cisplatin [1], it is ideally suited as a comparator in renal toxicology studies. Investigators examining the molecular pathways of platinum drug nephrotoxicity can employ transplatin to isolate stereospecific renal injury mechanisms from generalized platinum accumulation effects.

CTR1-Independent Drug Uptake Pathway Elucidation

The complete independence of transplatin cellular influx from the copper transporter CTR1 [1] positions this compound as a critical tool for mapping alternative platinum drug entry routes. Researchers investigating platinum resistance mechanisms mediated by downregulation of CTR1 can use transplatin to confirm that observed resistance is transporter-specific rather than a general platinum efflux phenomenon.

DNA Adduct Structure-Function Relationship Analysis

The exclusive formation of interstrand cross-links and monofunctional adducts by transplatin, coupled with its inability to generate intrastrand cross-links [1], makes it an essential reference standard for dissecting the biological consequences of distinct platinum-DNA lesion geometries. DNA repair enzymologists and structural biologists can use transplatin-modified DNA substrates to study how adduct architecture influences repair protein recognition and processing efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-Diamminetetrachloroplatinum

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.